molecular formula C33H48O2 B12665665 2,2'-Methylenebis(4-tert-butyl-6-cyclohexylphenol) CAS No. 55252-55-6

2,2'-Methylenebis(4-tert-butyl-6-cyclohexylphenol)

Cat. No.: B12665665
CAS No.: 55252-55-6
M. Wt: 476.7 g/mol
InChI Key: YUPWBJDKWZQHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of materials by preventing oxidative degradation. The compound has a molecular formula of C₃₃H₄₈O₂ and a molecular weight of 476.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) typically involves the reaction of 4-tert-butyl-6-cyclohexylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism where the methylene bridge is formed between two phenolic units .

Industrial Production Methods

Industrial production of this compound often employs a solid-phase preparation method. This involves the direct reaction of 4-tert-butyl-6-cyclohexylphenol with formaldehyde in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the condensation reaction. The product is then purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is widely used in scientific research and industrial applications:

Mechanism of Action

The antioxidant activity of 2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating oxidative chain reactions that can degrade materials. The compound targets reactive oxygen species and other free radicals, interrupting their propagation and protecting the integrity of the material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Methylenebis(4-tert-butyl-6-cyclohexylphenol) is unique due to its cyclohexyl groups, which provide enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in applications requiring high oxidative stability .

Properties

CAS No.

55252-55-6

Molecular Formula

C33H48O2

Molecular Weight

476.7 g/mol

IUPAC Name

4-tert-butyl-2-[(5-tert-butyl-3-cyclohexyl-2-hydroxyphenyl)methyl]-6-cyclohexylphenol

InChI

InChI=1S/C33H48O2/c1-32(2,3)26-18-24(30(34)28(20-26)22-13-9-7-10-14-22)17-25-19-27(33(4,5)6)21-29(31(25)35)23-15-11-8-12-16-23/h18-23,34-35H,7-17H2,1-6H3

InChI Key

YUPWBJDKWZQHOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C2CCCCC2)O)CC3=C(C(=CC(=C3)C(C)(C)C)C4CCCCC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.